molecular formula C26H25N3O3S B3533157 N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3533157
M. Wt: 459.6 g/mol
InChI Key: IJMJIAZYUCMHOW-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal and industrial chemistry. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial growth, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and quinoline-based molecules, such as:

Uniqueness

What sets N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide apart is its unique combination of a quinoline core and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-26(2,3)29-33(31,32)20-15-13-19(14-16-20)27-25(30)22-17-24(18-9-5-4-6-10-18)28-23-12-8-7-11-21(22)23/h4-17,29H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJIAZYUCMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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